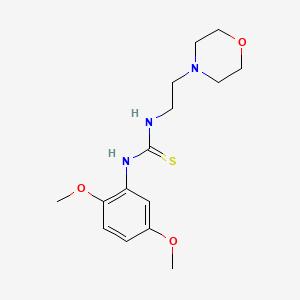
1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and optical activity. The compound’s chemical stability and reactivity are also important.Applications De Recherche Scientifique
Crystallography and Molecular Structure
Research on the crystallography and molecular structure of derivatives related to 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea has shown significant findings. For instance, Toplak et al. (2003) described the formation of 2-aminothiazolinone and 2-aminothiazole derivatives through the reaction of alpha-cyanooxiranes with thiourea, revealing insights into their molecular geometries and intermolecular hydrogen bonds, which are crucial for understanding the structural basis of chemical reactivity and interaction (Toplak, R., Lah, N., Volmajer, J., Leban, I., & Majcen Le Maréchal, A. (2003)). Such studies are foundational in the development of new chemical entities with potential applications in drug design and material science.
Synthesis and Characterization
The synthesis and characterization of novel thiourea derivatives and their complexes have been extensively studied. Yeşilkaynak et al. (2017) explored a novel thiourea derivative and its metal complexes, detailing their synthesis, characterization, and applications. The study also delved into the thermal and electrochemical behavior of these complexes, alongside their antioxidant and antitumor activities, demonstrating the versatility of thiourea derivatives in medicinal chemistry and material science (Yeşilkaynak, T., Muslu, H., Özpınar, C., Emen, F., Demirdöğen, R. E., & Külcü, N. (2017)).
Pharmacological Applications
In the realm of pharmacology, thiourea derivatives have been evaluated for their potential therapeutic applications. Helal et al. (2015) conducted a design, synthesis, and characterization study on a novel series of thiophene derivatives, examining their anti-inflammatory activity. This study highlighted the potential of thiourea derivatives in developing new therapeutic agents with anti-inflammatory properties (Helal, M., Salem, M. A., Gouda, M., Ahmed, N., & El-Sherif, A. A. (2015)).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of thiourea derivatives have also been a focus of recent research. Studies like those conducted by Balakit et al. (2015) on new thiophene derivatives as photostabilizers for rigid poly(vinyl chloride) not only demonstrate the chemical utility of thiourea derivatives but also hint at their potential in material science and as antimicrobial agents (Balakit, A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015)).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal.
Orientations Futures
This involves predicting or proposing future research directions. It could include potential applications, improvements in synthesis methods, or investigations into the compound’s properties.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-12-3-4-14(20-2)13(11-12)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQMCZKZUCDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

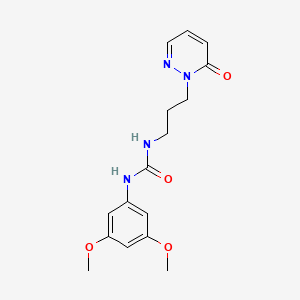
![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
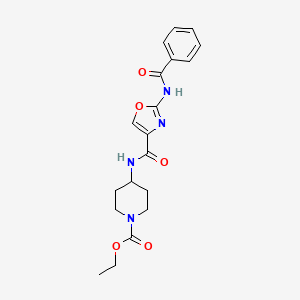
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)
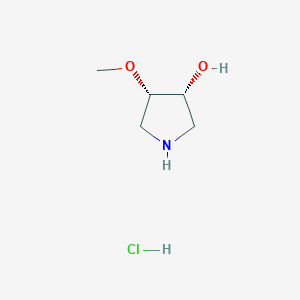

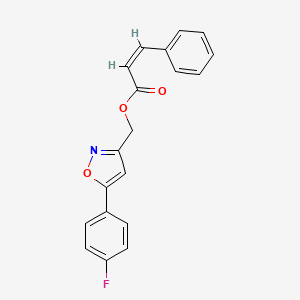

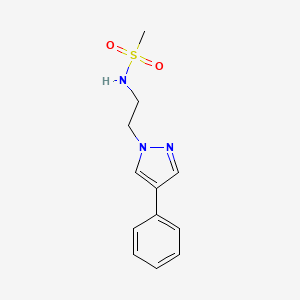
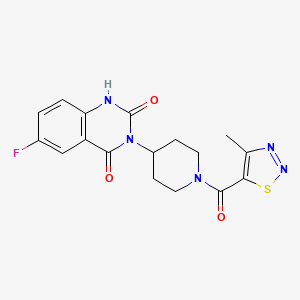
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)